molecular formula C11H11BN2O4S B13473783 [5-(Benzenesulfonamido)pyridin-3-yl]boronic acid

[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid

Katalognummer: B13473783
Molekulargewicht: 278.10 g/mol
InChI-Schlüssel: AALSIMPDLFNDGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a benzenesulfonamido group attached to a pyridine ring, which is further connected to a boronic acid moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Benzenesulfonamido)pyridin-3-yl]boronic acid typically involves the reaction of 5-bromo-3-pyridineboronic acid with benzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid is unique due to the combination of the benzenesulfonamido group, pyridine ring, and boronic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Eigenschaften

Molekularformel

C11H11BN2O4S

Molekulargewicht

278.10 g/mol

IUPAC-Name

[5-(benzenesulfonamido)pyridin-3-yl]boronic acid

InChI

InChI=1S/C11H11BN2O4S/c15-12(16)9-6-10(8-13-7-9)14-19(17,18)11-4-2-1-3-5-11/h1-8,14-16H

InChI-Schlüssel

AALSIMPDLFNDGF-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CN=C1)NS(=O)(=O)C2=CC=CC=C2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.